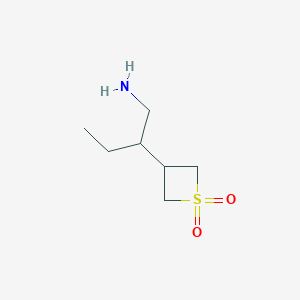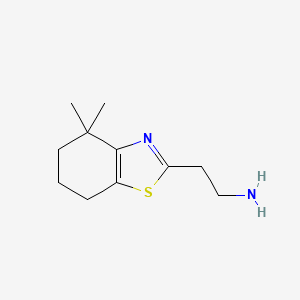![molecular formula C10H20N2O B13180099 N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
N-[(Azepan-3-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Azepan-3-yl)methyl]propanamide is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Azepan-3-yl)methyl]propanamide typically involves the reaction of azepane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Azepane + Propanoyl Chloride → this compound
- Reaction Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(Azepan-3-yl)methyl]propanamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding amides or carboxylic acids.
- Reduction : Reduction reactions can convert the amide group to an amine.
- Substitution : The azepane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) can be used under appropriate conditions.
- Oxidation : Formation of carboxylic acids or amides.
- Reduction : Formation of primary or secondary amines.
- Substitution : Formation of substituted azepane derivatives.
Applications De Recherche Scientifique
N-[(Azepan-3-yl)methyl]propanamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules.
- Medicine : Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(Azepan-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The azepane ring can interact with various enzymes or receptors, potentially modulating their activity. The propanamide group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
N-[(Azepan-3-yl)methyl]propanamide can be compared with other similar compounds, such as:
- N-[(Piperidin-3-yl)methyl]propanamide : Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
- N-[(Morpholin-3-yl)methyl]propanamide : Contains a morpholine ring with an oxygen atom in the ring structure.
Uniqueness: The presence of the seven-membered azepane ring in this compound provides unique steric and electronic properties, distinguishing it from other similar compounds. This structural feature may result in different reactivity and interaction profiles, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
N-(azepan-3-ylmethyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-5-3-4-6-11-7-9/h9,11H,2-8H2,1H3,(H,12,13) |
Clé InChI |
BVXHIKAGRMFVEC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCC1CCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


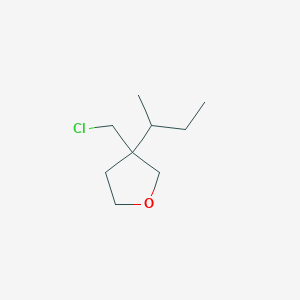
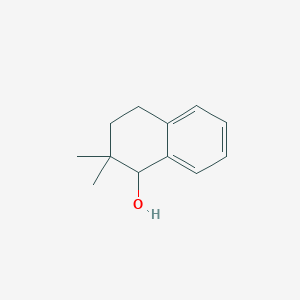

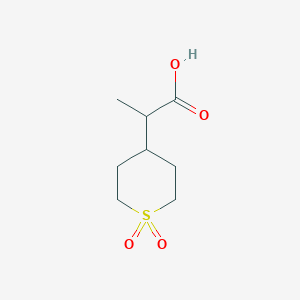
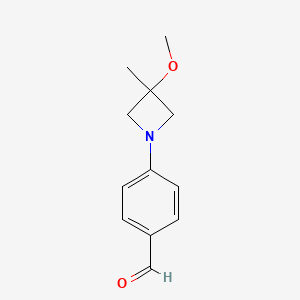
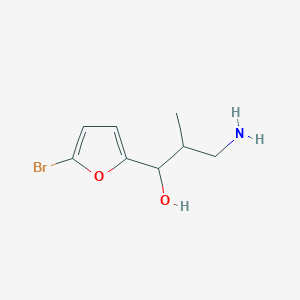
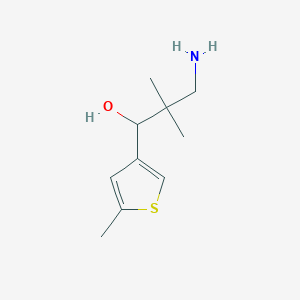
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
